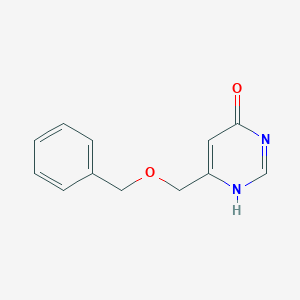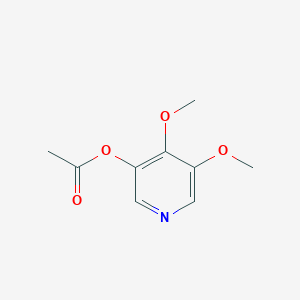
4,5-Dimethoxypyridin-3-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,5-dimethoxypyridin-3-yl) Acetate is a chemical compound with the molecular formula C9H11NO4. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring methoxy groups at the 4 and 5 positions of the pyridine ring, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-dimethoxypyridin-3-yl) Acetate typically involves the reaction of 4,5-dimethoxypyridine with acetic anhydride. The reaction is carried out under reflux conditions, often in the presence of a catalyst such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate acetylated product, which is then purified to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of (4,5-dimethoxypyridin-3-yl) Acetate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis, to confirm its identity and purity .
化学反应分析
Types of Reactions
(4,5-dimethoxypyridin-3-yl) Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
(4,5-dimethoxypyridin-3-yl) Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (4,5-dimethoxypyridin-3-yl) Acetate involves its interaction with specific molecular targets. The methoxy groups and the acetate moiety play crucial roles in its binding affinity and activity. The compound may act by inhibiting specific enzymes or receptors, thereby modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
- 4-methoxypyridine
- 5-methoxypyridine
- 3-acetoxypyridine
Uniqueness
(4,5-dimethoxypyridin-3-yl) Acetate is unique due to the presence of two methoxy groups at the 4 and 5 positions of the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
192571-85-0 |
|---|---|
分子式 |
C9H11NO4 |
分子量 |
197.19 g/mol |
IUPAC 名称 |
(4,5-dimethoxypyridin-3-yl) acetate |
InChI |
InChI=1S/C9H11NO4/c1-6(11)14-8-5-10-4-7(12-2)9(8)13-3/h4-5H,1-3H3 |
InChI 键 |
LIJFBIWOENIDOZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C(=CN=C1)OC)OC |
规范 SMILES |
CC(=O)OC1=C(C(=CN=C1)OC)OC |
同义词 |
3-Pyridinol,4,5-dimethoxy-,acetate(ester)(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


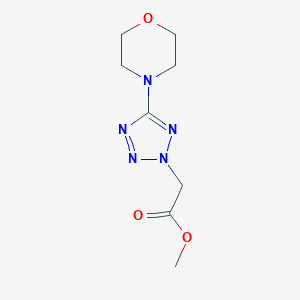
![1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B63365.png)
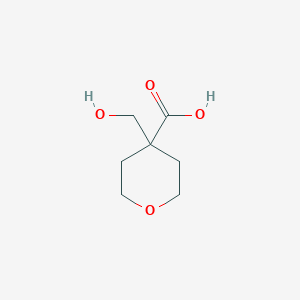
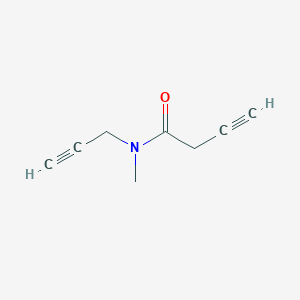
![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)
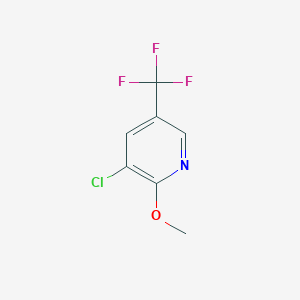
![2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine](/img/structure/B63375.png)
![(3AR,9bS)-2-ethoxy-3a,4,5,9b-tetrahydronaphtho[2,1-d]oxazole](/img/structure/B63377.png)
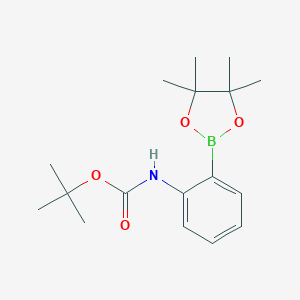
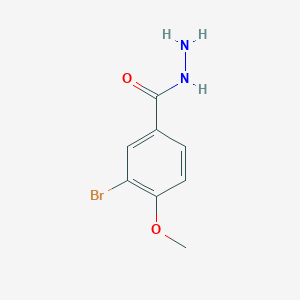
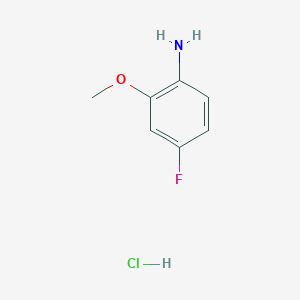

![1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63392.png)
